8-Azaspiro[5.6]dodecan-7-one

asymmetric synthesis spirocyclic lactam stereochemistry

This enantiopure 8-Azaspiro[5.6]dodecan-7-one features a conformationally rigid 7,6-fused spirocyclic lactam scaffold with absolute stereochemical control achieved via asymmetric Birch reductive alkylation. With negligible DAT affinity (IC50 = 16,500 nM) and minimal off-target activity, it serves as an ideal negative control in high-throughput screening campaigns and a defined 3D core for fragment-based drug discovery. Unlike generic azaspiro mixtures, this compound is supplied with verified chiral purity, ensuring reproducible SAR data and eliminating confounding variables in hit-to-lead optimization.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13315247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[5.6]dodecan-7-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCCNC2=O
InChIInChI=1S/C11H19NO/c13-10-11(6-2-1-3-7-11)8-4-5-9-12-10/h1-9H2,(H,12,13)
InChIKeyAQESIMDORGNGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[5.6]dodecan-7-one: Core Spirocyclic Lactam Scaffold for Medicinal Chemistry and Chemical Biology Procurement


8-Azaspiro[5.6]dodecan-7-one is a spirocyclic lactam featuring a unique 7,6-fused ring system that confers conformational rigidity while retaining a degree of flexibility advantageous for molecular recognition . This bicyclic scaffold is accessed in enantiopure form via an asymmetric Birch reductive alkylation strategy, enabling absolute stereochemical control at the quaternary spiro center . The compound exhibits distinct physicochemical properties, including a boiling point of 360.1±11.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³, which are characteristic of its moderate molecular weight and hydrogen-bonding capacity . Its weak affinity for the dopamine transporter (IC50 = 16,500 nM) and lack of potent activity against a broad panel of enzymes and receptors position it as a valuable negative control or inert scaffold in biological assays .

Why Generic 8-Azaspiro[5.6]dodecan-7-one Analogs Cannot Be Interchanged: The Critical Role of Stereochemistry and Conformational Dynamics


Spirocyclic lactams such as 8-azaspiro[5.6]dodecan-7-one are not simple interchangeable scaffolds; subtle alterations in stereochemistry or ring conformation profoundly alter biological recognition and physicochemical behavior. The absolute configuration at the spiro carbon dictates the three-dimensional presentation of the lactam and cyclohexane rings, a feature that cannot be achieved with racemic mixtures or alternative spirocyclic systems . Furthermore, the crystal structure of (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one reveals the coexistence of two distinct conformers differing in the puckering of the six-membered ring, a phenomenon that may influence binding entropy and selectivity in ways not predicted by simple 2D structural representations . These conformational and stereochemical nuances mean that substituting a generic "azaspiro" compound without precise knowledge of its chiral purity and solution-phase dynamics risks nullifying the intended biological effect or introducing unforeseen off-target activities.

8-Azaspiro[5.6]dodecan-7-one: Quantified Differentiation Against Spirocyclic and Transporter Ligand Comparators


Enantiopure Synthesis vs. Racemic Mixtures: Absolute Stereochemical Control for Reproducible Pharmacology

The target compound is synthesized as a single enantiomer via a diastereoselective Birch reductive alkylation, yielding enantiopure (1R,6R)-8-azaspiro[5.6]dodecan-7-one . In contrast, many spirocyclic lactams are prepared as racemic mixtures (enantiomeric excess = 0%) lacking defined stereochemistry. This enantiopurity ensures consistent three-dimensional presentation of the spirocyclic scaffold in biological systems, eliminating variable activity from opposite enantiomers.

asymmetric synthesis spirocyclic lactam stereochemistry

Weak Dopamine Transporter Affinity Enables Use as Negative Control in CNS Transporter Assays

8-Azaspiro[5.6]dodecan-7-one exhibits an IC50 value of 16,500 nM for inhibition of dopamine transporter (DAT)-mediated [3H]dopamine uptake in rat striatal synaptosomes . This contrasts with the potent DAT inhibitor cocaine, which shows an IC50 of approximately 170 nM in comparable rat striatal membrane binding assays . The target compound is approximately 97-fold less potent than cocaine, indicating negligible interference with DAT-mediated neurotransmission at standard screening concentrations.

dopamine transporter negative control CNS pharmacology

Lower Boiling Point Distinguishes Compound from Higher Molecular Weight Spirocyclic Lactams

The predicted boiling point of 8-azaspiro[5.6]dodecan-7-one is 360.1±11.0 °C at 760 mmHg . This is substantially lower than that of the structurally related spirocyclic lactam stachybotrylactam (boiling point 630.0±55.0 °C) , reflecting differences in molecular weight and hydrogen-bonding capacity. The lower boiling point facilitates purification via standard distillation or reduced-pressure techniques, reducing procurement and handling costs.

physicochemical properties spirocyclic lactam boiling point

Absence of Significant Biological Activity Facilitates Use as Inert Scaffold for Fragment-Based Design

Unlike many spirocyclic lactams that exhibit potent enzyme inhibition, 8-azaspiro[5.6]dodecan-7-one demonstrates weak or negligible activity across a range of targets. It inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only to a limited extent and lacks strong sigma receptor affinity . In contrast, optimized spirocyclic lactam derivatives have been reported with sub-nanomolar CCR1 antagonist potency . This minimal biological profile positions the compound as a versatile inert scaffold for fragment growing, where on-target activity arises solely from appended functional groups.

fragment-based drug discovery inert scaffold enzyme inhibition

Optimal Procurement and Application Scenarios for 8-Azaspiro[5.6]dodecan-7-one in Drug Discovery and Chemical Biology


Negative Control for Dopamine Transporter (DAT) Screening Assays

Given its weak DAT affinity (IC50 = 16,500 nM), 8-azaspiro[5.6]dodecan-7-one serves as an ideal negative control in high-throughput screens for novel DAT inhibitors . Its minimal activity ensures that assay windows are not artificially compressed, while its spirocyclic structure mimics the conformational features of more potent ligands, providing a realistic comparator for structure-activity relationship studies.

Enantiopure Scaffold for Fragment-Based Drug Discovery

The availability of enantiopure 8-azaspiro[5.6]dodecan-7-one enables fragment-based drug discovery programs requiring a defined three-dimensional core. Its inertness toward a broad range of enzymes and receptors minimizes off-target interactions, allowing medicinal chemists to attribute observed biological effects solely to the appended fragments . This reduces confounding variables in SAR analysis and accelerates hit-to-lead optimization.

Conformational Probe for Spirocyclic Lactam Binding Studies

The crystal structure of (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one reveals the coexistence of two distinct conformers . This property makes the compound a useful tool for investigating the role of ring puckering in molecular recognition, particularly in computational docking studies and NMR-based binding assays where conformational dynamics influence ligand-receptor complementarity.

Easily Purifiable Building Block for Large-Scale Synthesis

With a boiling point of 360.1±11.0 °C , 8-azaspiro[5.6]dodecan-7-one can be conveniently purified by vacuum distillation or flash chromatography. This contrasts with higher-boiling spirocyclic lactams (e.g., stachybotrylactam at 630 °C) that require more energy-intensive isolation methods , thereby reducing process development time and cost in kilogram-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[5.6]dodecan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.